molecular formula C19H23ClO3 B4990737 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene

1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene

Cat. No. B4990737
M. Wt: 334.8 g/mol
InChI Key: MOMMFBFOVKJHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene, also known as bisoprolol, is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, which reduces the heart rate and blood pressure. Bisoprolol is a widely used drug and has been extensively studied for its pharmacological properties and clinical efficacy.

Mechanism of Action

Bisoprolol works by blocking the beta-adrenergic receptors in the heart, which reduces the effects of adrenaline and other stress hormones on the heart. This leads to a reduction in heart rate, blood pressure, and cardiac output, which can help to improve symptoms of heart failure and other cardiovascular conditions.
Biochemical and Physiological Effects
Bisoprolol has several biochemical and physiological effects on the body, including reducing heart rate and blood pressure, decreasing cardiac output, and improving cardiac function. It also has anti-inflammatory and anti-oxidant properties, which may help to reduce the risk of cardiovascular disease and other conditions.

Advantages and Limitations for Lab Experiments

Bisoprolol has several advantages for use in lab experiments, including its well-established pharmacological properties, clinical efficacy, and safety profile. However, it also has limitations, including its potential for off-target effects and interactions with other medications.

Future Directions

There are several future directions for research on 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene, including further studies on its potential use in treating other conditions such as migraine headaches and anxiety disorders. There is also a need for more research on the long-term effects of this compound use, particularly in older adults and those with comorbidities. Additionally, there is a need for more research on the optimal dosing and administration of this compound, as well as its potential for use in combination with other medications.

Synthesis Methods

Bisoprolol can be synthesized via several methods, including the reaction of 4-(2-methoxyphenoxy)-butylamine with 1-chloro-2-ethyl-4-nitrobenzene in the presence of a reducing agent. The resulting intermediate is then reacted with sodium hydroxide to form 1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene.

Scientific Research Applications

Bisoprolol has been extensively studied for its clinical efficacy in treating various cardiovascular conditions. It has been shown to reduce mortality and improve quality of life in patients with heart failure, and to reduce the risk of stroke and other cardiovascular events in patients with hypertension. Bisoprolol has also been studied for its potential use in treating other conditions such as migraine headaches, anxiety disorders, and glaucoma.

properties

IUPAC Name

1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-3-15-14-16(10-11-17(15)20)22-12-6-7-13-23-19-9-5-4-8-18(19)21-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMMFBFOVKJHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCCOC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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